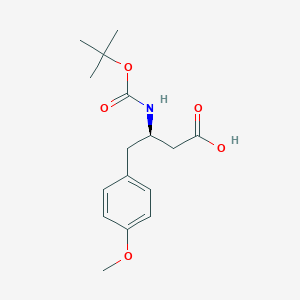

Boc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

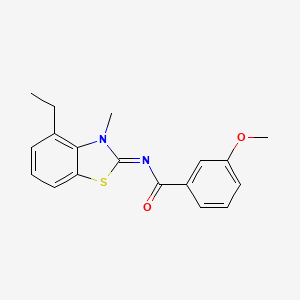

“Boc-®-3-Amino-4-(4-methoxy-phenyl)-butyric acid” is also known as “®-Boc-4-methoxy-b-Phe-OH” and “®-3-(Boc-amino)-3-(4-methoxyphenyl)propionic acid”. It is used in peptide synthesis . The compound has a molecular weight of 295.33 .

Molecular Structure Analysis

The compound’s molecular structure can be represented by the SMILES stringCOc1ccc(cc1)C@@H=O)NC(=O)OC(C)(C)C . This indicates the presence of a methoxy group attached to a phenyl group, an amino group, and a butyric acid group.

Wissenschaftliche Forschungsanwendungen

Synthesis and Modification

The synthesis and functional modification of amino acids, including Boc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid, play a critical role in various scientific fields, such as medicinal chemistry and peptide synthesis. Efficient synthesis methods have been developed for similar compounds, leveraging the chiral properties and the tert-butoxycarbonyl (Boc) protective group for amino acids, showcasing the importance of such compounds in the synthesis of more complex molecules (Pan et al., 2015). Additionally, the tert-butoxycarbonylation of amines using environmentally benign catalysts has been explored, underlining the eco-friendly approaches to modifying amino acids for various applications (Heydari et al., 2007).

Peptide Synthesis and Drug Development

In the realm of drug development and peptide synthesis, the Boc group's stability and resistance to racemization make N-Boc-protected amino acids crucial for peptide synthesis, including solid phase peptide synthesis. This highlights the role of Boc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid and similar compounds in the synthesis of peptides and their potential application in medicinal chemistry (Loffet et al., 1989).

Solubility and Thermodynamic Properties

The study of the solubility and thermodynamic properties of Boc-protected amino acids in various solvents provides essential insights into their behavior in different chemical environments, which is critical for their application in pharmaceutical formulation and chemical synthesis (Fan et al., 2016).

Conformational Analysis and Structural Studies

Conformational analysis and structural studies of amino acids and their derivatives, including Boc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid, contribute to our understanding of their potential applications in designing peptides and proteins with desired properties and activities. Research in this area explores the structural characteristics and conformational preferences of these compounds, providing valuable insights for their application in biochemistry and molecular biology (Tressler et al., 2014).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3R)-4-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-12(10-14(18)19)9-11-5-7-13(21-4)8-6-11/h5-8,12H,9-10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXRAYHRGMMYMD-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(3R,4S)-4-(Ethoxymethyl)pyrrolidin-3-yl]-1-methylpyrazole;dihydrochloride](/img/structure/B2772389.png)

![1-Methyl-2-[({2-methylpyrazolo[1,5-a]pyrazin-4-yl}oxy)methyl]pyrrolidine](/img/structure/B2772391.png)

![[4-(Difluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2772394.png)

![Methyl 2-[(piperidin-4-yl)methyl]-1,3-thiazole-5-carboxylate dihydrochloride](/img/structure/B2772396.png)

![4-[(Dimethylsulfamoylamino)methyl]-2-thiophen-3-ylpyridine](/img/structure/B2772397.png)

![4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline](/img/structure/B2772401.png)

![3-ethyl-N,N-dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2772406.png)

![(3-Fluoropyridin-4-yl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2772409.png)

![4-fluoro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-furyl)ethyl]benzamide](/img/structure/B2772411.png)